molecular formula C18H22ClN3 B12629226 6-chloro-N-cyclopentyl-5-(4-ethylphenyl)-2-methylpyrimidin-4-amine CAS No. 917895-70-6

6-chloro-N-cyclopentyl-5-(4-ethylphenyl)-2-methylpyrimidin-4-amine

Cat. No.: B12629226
CAS No.: 917895-70-6
M. Wt: 315.8 g/mol
InChI Key: VPZDJORZWYFBSB-UHFFFAOYSA-N
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Description

6-chloro-N-cyclopentyl-5-(4-ethylphenyl)-2-methylpyrimidin-4-amine is a chemical compound with the molecular formula C₁₈H₂₂ClN₃. It is known for its complex structure, which includes a pyrimidine ring substituted with various functional groups.

Preparation Methods

The synthesis of 6-chloro-N-cyclopentyl-5-(4-ethylphenyl)-2-methylpyrimidin-4-amine typically involves multiple steps, starting with the preparation of the pyrimidine core. The synthetic route may include the following steps:

    Formation of the Pyrimidine Core: This step involves the condensation of appropriate precursors to form the pyrimidine ring.

    Substitution Reactions: Introduction of the chloro, cyclopentyl, ethylphenyl, and methyl groups through various substitution reactions.

    Purification: The final compound is purified using techniques such as recrystallization or chromatography to obtain the desired product with high purity.

Industrial production methods may involve optimizing these steps to achieve higher yields and cost-effectiveness.

Chemical Reactions Analysis

6-chloro-N-cyclopentyl-5-(4-ethylphenyl)-2-methylpyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the functional groups, potentially leading to different analogs.

    Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-chloro-N-cyclopentyl-5-(4-ethylphenyl)-2-methylpyrimidin-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 6-chloro-N-cyclopentyl-5-(4-ethylphenyl)-2-methylpyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

6-chloro-N-cyclopentyl-5-(4-ethylphenyl)-2-methylpyrimidin-4-amine can be compared with other similar compounds, such as:

    6-chloro-N-cyclopentyl-5-(4-methylphenyl)-2-methylpyrimidin-4-amine: Differing by the substitution on the phenyl ring.

    6-chloro-N-cyclopentyl-5-(4-ethylphenyl)-2-ethylpyrimidin-4-amine: Differing by the substitution on the pyrimidine ring.

Properties

CAS No.

917895-70-6

Molecular Formula

C18H22ClN3

Molecular Weight

315.8 g/mol

IUPAC Name

6-chloro-N-cyclopentyl-5-(4-ethylphenyl)-2-methylpyrimidin-4-amine

InChI

InChI=1S/C18H22ClN3/c1-3-13-8-10-14(11-9-13)16-17(19)20-12(2)21-18(16)22-15-6-4-5-7-15/h8-11,15H,3-7H2,1-2H3,(H,20,21,22)

InChI Key

VPZDJORZWYFBSB-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=C(N=C(N=C2Cl)C)NC3CCCC3

Origin of Product

United States

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